2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane

Catalog No.
S614612
CAS No.
120666-13-9
M.F
C9H21N4P
M. Wt
216.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[...

CAS Number

120666-13-9

Product Name

2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane

IUPAC Name

2,8,9-trimethyl-2,5,8,9-tetraza-1-phosphabicyclo[3.3.3]undecane

Molecular Formula

C9H21N4P

Molecular Weight

216.26 g/mol

InChI

InChI=1S/C9H21N4P/c1-10-4-7-13-8-5-11(2)14(10)12(3)6-9-13/h4-9H2,1-3H3

InChI Key

PCYSWBQHCWWSFW-UHFFFAOYSA-N

SMILES

CN1CCN2CCN(P1N(CC2)C)C

Synonyms

P(CH(3)NCH(2)CH(2))(3)N, proazaphosphatrane

Canonical SMILES

CN1CCN2CCN(P1N(CC2)C)C
  • Basic character

    TMTU acts as a strong Brønsted-Lowry base, meaning it readily accepts a proton (H+). This property makes it valuable in deprotonation reactions, where it removes a proton from other molecules to activate them for further reactions. [Source: Sigma-Aldrich product page, ]

  • Ligand properties

    TMTU can bind to metal centers, forming complexes with unique properties. These complexes are being explored in various applications, including:

    • Studies of N-heterocyclic carbene ligand effects on metal hydride bond energies: Researchers are investigating how TMTU, as a N-heterocyclic carbene ligand, influences the stability of metal-hydrogen bonds in these complexes. [Source: John A. van Yperen et al., Organometallics 2012, 31, 1144-1150, ]
    • Synthesis of heterogeneous basic catalysts: Immobilizing TMTU on solid supports like SBA-15 silica creates reusable catalysts with basic properties, potentially useful in various organic reactions. [Source: Zhenzhen Shao et al., Journal of Molecular Catalysis A: Chemical, 2008, 288(1-2), 230-236, ]
  • Organic synthesis

    TMTU can participate in various organic reactions, including:

    • C-N coupling reactions: TMTU serves as a base in these reactions, facilitating the formation of carbon-nitrogen bonds between different molecules. [Source: Yi-Cheng Wang et al., Journal of the American Chemical Society, 2010, 132 (47), 16732-16733, ]
    • Promoter for aza-Michael, thia-Michael, and Strecker reactions: TMTU can promote these reactions, which involve the addition of nucleophiles (electron-rich species) to unsaturated carbon-carbon double bonds. [Source: Sigma-Aldrich product page, ]

The research on TMTU's applications is ongoing, with scientists exploring its potential in new areas like:

  • Encapsulation studies: Encasing TMTU in different molecular environments allows researchers to investigate how its catalytic activity changes due to confinement effects. [Source: Michael S. Lowry et al., Chemical Science, 2016, 7(1), 142-149, ]

2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane is a complex organic compound characterized by its unique bicyclic structure that incorporates both nitrogen and phosphorus atoms. Its molecular formula is C₉H₂₁N₄P, and it has a molecular weight of approximately 216.26 g/mol. This compound is notable for its tetraaza configuration, meaning it contains four nitrogen atoms within its structure, which contributes to its chemical reactivity and potential applications in various fields such as catalysis and materials science .

Due to the presence of the nitrogen and phosphorus atoms. It can act as a ligand in coordination chemistry, forming complexes with transition metals. For instance, it has been studied for its effects on N-heterocyclic carbene ligands in metal-catalyzed reactions . Additionally, it can engage in protonation and deprotonation reactions, with a pKa value around 10.43, indicating its basic nature .

The synthesis of 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane typically involves multi-step synthetic routes that include the formation of the bicyclic framework followed by the introduction of the nitrogen and phosphorus functionalities. Various methods may be employed depending on the desired purity and yield, including:

  • Cyclization reactions: These are crucial for forming the bicyclic structure.
  • Phosphorylation: Introducing phosphorus into the molecular structure often involves specific reagents to ensure proper bonding.
  • Methylation: The trimethyl groups can be added through methylation reactions using methylating agents.

Interaction studies involving 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane focus on its behavior as a ligand in coordination complexes and its interactions with various biomolecules. These studies are essential for understanding how this compound can influence catalytic processes or biological pathways.

Several compounds share structural or functional similarities with 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane:

Compound NameStructural FeaturesUnique Aspects
2-AzaadamantaneContains nitrogen in a fused ring systemStable structure with potential pharmaceutical uses
1-Azabicyclo[2.2.2]octaneBicyclic structure with one nitrogen atomKnown for stability and unique reactivity
PhosphaadamantanePhosphorus-containing adamantane derivativeUnique properties due to phosphorus substitution

These compounds highlight the uniqueness of 2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane through its multiple nitrogen atoms and specific bicyclic arrangement that enhances its reactivity compared to others.

XLogP3

0.2

UNII

LK9MJR52XE

Other CAS

120666-13-9

Wikipedia

Proazaphosphatrane

Dates

Modify: 2023-08-15

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